2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one
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Overview
Description
2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step involves the reaction of the piperidine intermediate with a fluoropyrimidine derivative under suitable conditions.
Final Assembly: The final step involves the coupling of the intermediate with an ethyl butanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Development: The compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Fluoropyrimidine Derivatives: Compounds with a fluoropyrimidine moiety are known for their potential as antiviral and anticancer agents.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities. The presence of both a fluoropyrimidine and a piperidine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-ethyl-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-6-13(10-19)21-15-17-8-12(16)9-18-15/h8-9,11,13H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEWYLSKUDSPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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